(S)-2-Amino-1-((S)-3-chloro-pyrrolidin-1-yl)-3-methyl-butan-1-one
Description
(S)-2-Amino-1-((S)-3-chloro-pyrrolidin-1-yl)-3-methyl-butan-1-one is a chiral small molecule characterized by a pyrrolidine ring substituted with a chlorine atom at the 3-position and a 3-methylbutan-1-one backbone.
Properties
Molecular Formula |
C9H17ClN2O |
|---|---|
Molecular Weight |
204.70 g/mol |
IUPAC Name |
(2S)-2-amino-1-[(3S)-3-chloropyrrolidin-1-yl]-3-methylbutan-1-one |
InChI |
InChI=1S/C9H17ClN2O/c1-6(2)8(11)9(13)12-4-3-7(10)5-12/h6-8H,3-5,11H2,1-2H3/t7-,8-/m0/s1 |
InChI Key |
VMHONUXWSSFVEE-YUMQZZPRSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CC[C@@H](C1)Cl)N |
Canonical SMILES |
CC(C)C(C(=O)N1CCC(C1)Cl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-1-((S)-3-chloro-pyrrolidin-1-yl)-3-methyl-butan-1-one typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.
Amination: The amino group can be introduced through a nucleophilic substitution reaction using ammonia or an amine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-1-((S)-3-chloro-pyrrolidin-1-yl)-3-methyl-butan-1-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides or imines.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium hydroxide or alkyl halides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while reduction can produce secondary amines.
Scientific Research Applications
Anticancer Properties
Research indicates that (S)-2-Amino-1-((S)-3-chloro-pyrrolidin-1-yl)-3-methyl-butan-1-one exhibits significant anticancer activity. Studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines, including leukemia and lung cancer cells. For example, one study demonstrated that modifications to the pyrrolidine structure enhanced its potency against multidrug-resistant cancer cells .
Neuropharmacological Effects
The compound's structural similarity to known neuroactive substances suggests potential applications in treating neurological disorders. Preliminary studies indicate that it may interact with neurotransmitter systems, promoting neuroprotective effects and possibly aiding in conditions such as depression or anxiety .
Drug Development
This compound is being explored as a lead compound in drug development for various therapeutic areas:
- Anticancer Agents : Its ability to target specific cancer pathways makes it a candidate for developing new anticancer therapies.
- Neurological Disorders : Its potential neuroprotective properties suggest it could be beneficial in treating conditions like Alzheimer's disease or Parkinson's disease.
Case Studies
Mechanism of Action
The mechanism of action of (S)-2-Amino-1-((S)-3-chloro-pyrrolidin-1-yl)-3-methyl-butan-1-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Notes
Availability : Several analogues (e.g., CAS 1401668-88-9, 1401666-35-0) are marked as discontinued, limiting their experimental use .
Stereochemical Sensitivity : The (S,S) configuration in the target compound is likely essential for bioactivity, as seen in related anticonvulsant studies .
Data Gaps : Direct comparative pharmacological data are absent in the evidence; inferences are drawn from structural and physicochemical similarities.
Biological Activity
(S)-2-Amino-1-((S)-3-chloro-pyrrolidin-1-yl)-3-methyl-butan-1-one is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C₇H₁₄ClN₂O
- Molecular Weight : 162.65 g/mol
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Specifically, it has been shown to act as an inhibitor of certain proteases and may influence neurotransmitter systems due to its structural similarity to amino acids and neurotransmitters.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For example, pyrrolidine derivatives have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds range from 0.0039 mg/mL to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
| Compound Type | Target Bacteria | MIC Range (mg/mL) |
|---|---|---|
| Pyrrolidine | Staphylococcus aureus | 0.0039 - 0.025 |
| Pyrrolidine | Escherichia coli | 0.0039 - 0.025 |
Anticancer Activity
In vitro studies have shown that similar pyrrolidine-based compounds exhibit anticancer effects, particularly in human lung adenocarcinoma models (A549 cells). The cytotoxicity of these compounds was assessed using the MTT assay, revealing that some derivatives significantly reduced cell viability compared to control treatments .
| Compound | Cell Line | Viability (%) at 100 µM |
|---|---|---|
| Compound A | A549 | 78 - 86 |
| Compound B | HSAEC1-KT | Not significant |
Study on Antimicrobial Efficacy
A study conducted on various pyrrolidine derivatives found that those with halogen substitutions exhibited enhanced antibacterial activity. The study highlighted the structure–activity relationship (SAR), indicating that the presence of chlorine atoms in the structure significantly improved efficacy against bacterial strains .
Evaluation of Anticancer Properties
In another study, a series of pyrrolidine derivatives were evaluated for their antiproliferative activities in cancer cell lines. The results indicated that modifications to the pyrrolidine core could enhance or diminish anticancer activity, emphasizing the importance of structural optimization in drug design .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing (S)-2-Amino-1-((S)-3-chloro-pyrrolidin-1-yl)-3-methyl-butan-1-one?
- Methodological Answer : The compound is synthesized via multi-step coupling reactions. A typical approach involves:
- Step 1 : Activation of the carboxylic acid moiety using EDC·HCl and HOBt in DMF to form an active ester intermediate.
- Step 2 : Coupling with the pyrrolidine derivative under basic conditions (e.g., triethylamine) at ambient temperature for 12–15 hours .
- Step 3 : Purification via recrystallization (e.g., ethanol/water mixtures) to achieve >95% purity.
- Critical parameters include solvent choice (polar aprotic solvents enhance reactivity), stoichiometric control of coupling reagents, and pH adjustments to minimize racemization.
Q. How is the compound characterized structurally?
- Methodological Answer : Characterization relies on spectroscopic and analytical techniques:
- NMR : H and C NMR in CDCl/DMSO-d confirm stereochemistry. Key signals include:
- δ 4.20–4.35 ppm (broad singlet for NH), δ 1.63–1.75 ppm (multiplet for methyl groups) .
- IR : Peaks at 3437–3378 cm (N–H stretch), 1717–1715 cm (C=O), and 1260–1240 cm (C–N) .
- Elemental Analysis : Deviations ≤0.4% from theoretical C/H/N values validate purity .
Advanced Research Questions
Q. What experimental designs are optimal for evaluating the compound’s anticonvulsant activity?
- Methodological Answer : Use NIH-standard models:
- scPTZ (Subcutaneous Pentylenetetrazol) Test : Administer 30–300 mg/kg (i.p.) and monitor seizure latency/protection at 0.5- and 4-hour intervals.
- MES (Maximal Electroshock) Test : Apply 50 mA current for 0.2 sec; measure tonic hindlimb extension suppression.
- Neurotoxicity Screening : Rotarod and ethanol-potentiated sedation assays at 24-hour post-dose .
- Data Interpretation : Compare ED (effective dose) and TD (toxic dose) to calculate therapeutic indices.
Q. How do stereochemical variations in the pyrrolidine ring affect biological activity?
- Methodological Answer :
- Synthesis of Diastereomers : Prepare (R)-3-chloro-pyrrolidine analogues via chiral resolution (e.g., using (S)-BINOL-derived catalysts).
- Activity Comparison : Test enantiomers in receptor-binding assays (e.g., GABA modulation). Structural data (X-ray crystallography) and molecular docking (AutoDock Vina) can correlate stereochemistry with binding affinity .
- Key Finding : (S)-configured pyrrolidine enhances target selectivity due to spatial compatibility with hydrophobic receptor pockets .
Q. How to resolve contradictions in pharmacological data across substituted derivatives?
- Methodological Answer :
- Systematic SAR Analysis : Compare substituents (e.g., electron-withdrawing vs. donating groups) on the benzyl or pyrrolidine moieties.
- Case Study : Derivatives with EWGs (e.g., –NO) show reduced anticonvulsant activity but improved metabolic stability, while EDGs (e.g., –OCH) enhance potency but increase toxicity .
- Statistical Tools : Use ANOVA with post-hoc Tukey tests to validate significance (p < 0.05).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
